4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride
Overview
Description
“4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride” is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported in several studies . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been explored in various studies . For example, the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .Scientific Research Applications
1. Pesticide Fields
- Summary of the application : This compound is used in the preparation of β-N-acetylmuramic glycanchydrolase OfHex1 inhibitors . These inhibitors have a good inhibiting effect on β-N-acetylmuramic glycanchydrolase OfHex1, which plays a major role in the degradation of Ostrinia furnacalis epidermis chitin .
- Methods of application : The raw materials of the compound are easy to get, and the synthesis difficulty is smaller, which makes it suitable for industrial development .
- Results or outcomes : The inhibitors can be used in the control of insects .
2. Cancer Research
- Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
- Methods of application : The study involved the synthesis of some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in addition to Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base .
- Results or outcomes : Compound 1b was found to be the most active as PDK1 and LDHA inhibitor with IC50 values (μg/mL) of 57.10 and 64.10 respectively . NPs12a,b and compound 1b exhibited strong antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities .
3. Pharmaceutical Intermediate
- Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonyl chloride is used as an active pharmaceutical intermediate .
- Methods of application : The condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .
- Results or outcomes : The details of the results or outcomes of this application are not provided in the source .
4. Colorectal Cancer Treatment
- Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives and their nanoparticles have been synthesized for biological evaluation as PDK1 and LDHA inhibitors, as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
- Methods of application : The study involved the synthesis of some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in addition to Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base .
- Results or outcomes : Compound 1b was found to be the most active as PDK1 and LDHA inhibitor with IC50 values (μg/mL) of 57.10 and 64.10 respectively . NPs12a,b and compound 1b exhibited strong antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities .
5. Preparation of Thienopyrimidine Derivatives
- Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the preparation of thienopyrimidine derivatives .
- Methods of application : The condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .
- Results or outcomes : The details of the results or outcomes of this application are not provided in the source .
6. Synthesis of Azo Dyes
- Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the synthesis of azo dyes .
- Methods of application : The details of the methods of application are not provided in the source .
- Results or outcomes : The details of the results or outcomes of this application are not provided in the source .
7. Breast Cancer Treatment
- Summary of the application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate has been used in the discovery of new apoptosis-inducing agents for breast cancer .
- Methods of application : A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate .
- Results or outcomes : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .
8. Preparation of Azo Dyes
- Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the synthesis of azo dyes .
- Methods of application : The details of the methods of application are not provided in the source .
- Results or outcomes : The details of the results or outcomes of this application are not provided in the source .
9. Synthesis of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide Derivatives
- Summary of the application : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylate is used in the preparation of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives .
- Methods of application : The details of the methods of application are not provided in the source .
- Results or outcomes : The details of the results or outcomes of this application are not provided in the source .
Future Directions
The future directions in the research of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . For instance, some derivatives have shown promising results as PDK1 and LDHA inhibitors, suggesting potential applications in cancer treatment .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXZYCKYJSHECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424508 | |
Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
65361-26-4 | |
Record name | 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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